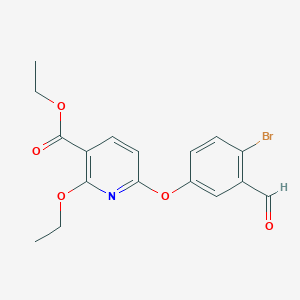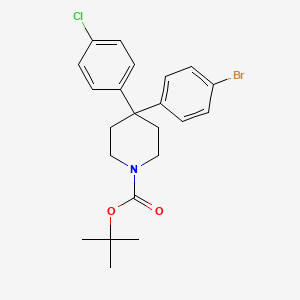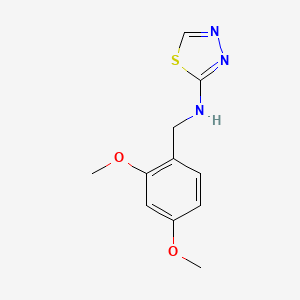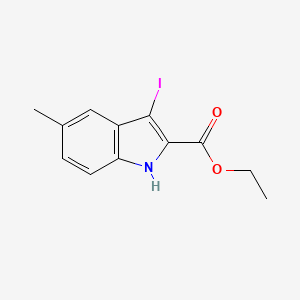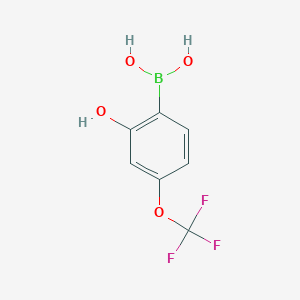
Acide 2-hydroxy-4-(trifluorométhoxy)phénylboronique
Vue d'ensemble
Description
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 . It is a solid substance and has a molecular weight of 205.93 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid consists of a phenyl ring substituted with a hydroxy group, a trifluoromethoxy group, and a boronic acid group . The InChI key of the compound is GYGNUMOLFBSVCL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to participate in various types of reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 205.93 . The compound’s InChI key is GYGNUMOLFBSVCL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été étudié pour ses propriétés antibactériennes . Des études de docking ont montré des interactions possibles du composé avec la LeuRS d'Escherichia coli . La puissance antibactérienne des acides boroniques étudiés in vitro a été évaluée contre Escherichia coli et Bacillus cereus .
Synthèse de molécules biologiquement actives
Le composé est utilisé comme réactif dans la synthèse de molécules biologiquement actives .
Inhibiteurs de la lactate déshydrogénase
Il est impliqué dans la synthèse d'inhibiteurs de la lactate déshydrogénase, qui sont utilisés contre la prolifération des cellules cancéreuses .
Dérivés d'acide nitro-phénoxybenzoïque
Le composé est utilisé dans la synthèse de dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition de PAI-1 .
Analogues de PA-824
Il est utilisé dans la synthèse d'analogues de PA-824, qui sont utilisés comme médicaments antituberculeux .
Modulateurs de la protéine du neurone moteur de survie
Le composé est utilisé dans la synthèse de modulateurs de la protéine du neurone moteur de survie .
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction is attributed to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is generally environmentally benign and is readily prepared for use in specific Suzuki–Miyaura coupling conditions . The compound should be stored in an inert atmosphere at 2-8°C .
Analyse Biochimique
Biochemical Properties
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as lactate dehydrogenase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can bind to proteins and other biomolecules through its boronic acid group, forming reversible covalent bonds with hydroxyl groups on these molecules. This interaction is essential for its role in biochemical assays and molecular recognition processes.
Cellular Effects
The effects of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of lactate dehydrogenase, which plays a critical role in cellular metabolism . By inhibiting this enzyme, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can alter the metabolic flux within cells, leading to changes in energy production and other metabolic processes.
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the expression of specific genes involved in cellular metabolism and other processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may lead to alterations in cellular metabolism and other processes, highlighting the importance of monitoring its stability and effects over time.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may exhibit toxic or adverse effects, including disruptions in cellular metabolism and other physiological processes. These threshold effects underscore the importance of carefully controlling the dosage when using this compound in biochemical and pharmacological studies.
Metabolic Pathways
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key interactions is with lactate dehydrogenase, where it acts as an inhibitor . This interaction affects the enzyme’s activity and, consequently, the metabolic flux within cells. Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may influence the levels of specific metabolites, further impacting cellular metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach various cellular compartments and tissues. Once inside the cells, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can bind to proteins and other biomolecules, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a critical factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in cellular metabolism, or to the nucleus, where it can influence gene expression and other nuclear processes.
Propriétés
IUPAC Name |
[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


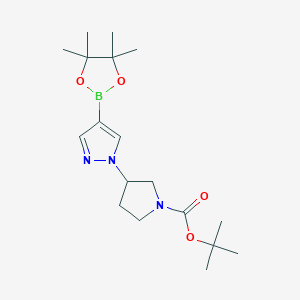

![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)
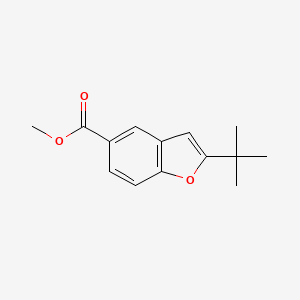
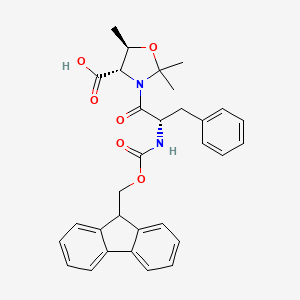
![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)
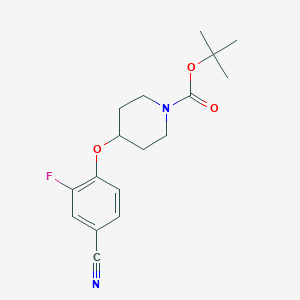
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
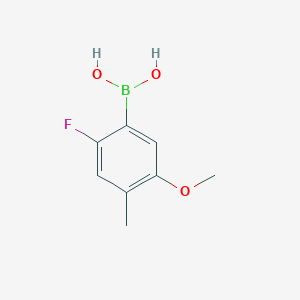
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
